molecular formula C12H17N3O2 B3002276 N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide CAS No. 2125700-69-6

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

Cat. No.: B3002276
CAS No.: 2125700-69-6
M. Wt: 235.287
InChI Key: TVKSWYVLKBNTBJ-UHFFFAOYSA-N
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Description

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial production methods for oxadiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase (SDH), by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the accumulation of reactive oxygen species (ROS), ultimately affecting cellular functions .

Comparison with Similar Compounds

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)15-17-12/h3,9-10H,1,4-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKSWYVLKBNTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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